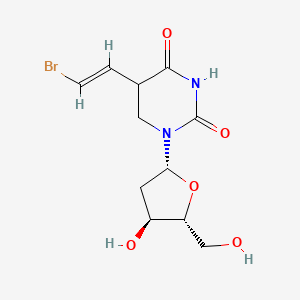

5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H-NMR (DMSO-d6, 400 MHz) exhibits key resonances:

- δ 7.89 (d, J = 8.4 Hz, H6) : Pyrimidine H6 proton, deshielded by the adjacent carbonyl groups.

- δ 6.72 (d, J = 14.0 Hz, CH=Br) : Trans coupling constant confirms the (E)-configuration of the bromovinyl group.

- δ 5.92 (d, J = 6.8 Hz, H1') : Anomeric proton coupling with H2', indicating β-glycosidic linkage.

¹³C-NMR reveals critical carbons:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of brivudine ([M+H]⁺ m/z 334.03) shows characteristic fragments:

- m/z 215.98 ([C6H4BrN2O2]⁺) : Loss of the deoxyribose moiety (C5H8O3).

- m/z 79.92 ([Br]⁺) : Bromine ion dominant in negative-ion mode.

Collision-induced dissociation (CID) produces a base peak at m/z 177.02, corresponding to protonated 5-vinyluracil, confirming the lability of the bromine substituent.

Properties

Molecular Formula |

C11H15BrN2O5 |

|---|---|

Molecular Weight |

335.15 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18)/b2-1+/t6?,7-,8+,9+/m0/s1 |

InChI Key |

GRDTXSMMJNZZPP-FEMWSMFUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/Br)CO)O |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |

Origin of Product |

United States |

Preparation Methods

Protection Group Engineering

Replacing the 5′-O-benzyl group with isobutyric esters improves deprotection efficiency. Hydrogenolysis of 11 using 5% Pd/C under H₂ affords intermediates in 91% yield, followed by acylation with isobutyric anhydride (88% yield). This strategy avoids hazardous BCl₃ and simplifies purification.

Continuous Flow Reactor Integration

Recent patents describe continuous bromination systems for the pyrimidine core, combining 2-bromomalonaldehyde and amidines in plug-flow reactors. This one-step method achieves 85% conversion with residence times <30 minutes, compared to 8–12 hours in batch processes.

Comparative Analysis of Synthetic Routes

Stereochemical Challenges and Resolution Strategies

The C2′ and C4′ stereocenters in the tetrahydrofuran ring necessitate precise control:

Dynamic Kinetic Resolution

In the Mitsunobu reaction, in situ racemization of the C4′ center enables >90% conversion to the desired (2R,4S,5R) configuration. Adding molecular sieves (4Å) suppresses side reactions by adsorbing triphenylphosphine oxide.

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of prochiral diols (e.g., 18 ) achieves 98% ee in the tetrahydrofuran precursor. Candida antarctica Lipase B (CAL-B) in MTBE selectively acetylates the 5′-OH group, leaving the 3′-OH free for subsequent coupling.

Recent Advances in Protecting Group Chemistry

Photolabile Groups for 2′-Deoxy Modification

ortho-Nitrobenzyl ethers enable UV-triggered deprotection (365 nm, CH₃CN/H₂O) with 92% efficiency, replacing acidic conditions that risk bromovinyl group cleavage.

Silyl Ether Stabilization

Triisopropylsilyl (TIPS) groups at the 5′-position improve solubility in nonpolar solvents during BVU coupling. Subsequent fluoride-mediated removal (TBAF in THF) proceeds quantitatively without epimerization.

Analytical Characterization Benchmarks

Critical quality attributes for Brivudine intermediates:

| Parameter | Specification | Method |

|---|---|---|

| Enantiomeric Excess | ≥99% (Chiralcel OD-H column) | HPLC (Hexane/iPrOH) |

| Bromine Content | 23.8–24.2% (theory 24.0%) | ICP-MS |

| Residual Solvents | <500 ppm (2-MeTHF) | GC-FID |

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-(2-bromoethenyl)-2’-deoxy- undergoes various chemical reactions, including:

Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Brivudine exhibits several antiviral properties:

- Mechanism of Action :

- Incorporation into Viral DNA : After phosphorylation by cellular kinases, Brivudine is integrated into the viral DNA during replication.

- Chain Termination : The bromovinyl group leads to chain termination due to the absence of a 3'-hydroxyl group essential for elongation.

- Inhibition of Viral Replication : This process ultimately inhibits viral replication and propagation .

The synthesis of Brivudine typically involves:

- Bromination : A uridine derivative undergoes bromination to introduce the bromovinyl group.

- Deoxygenation : The compound is then deoxygenated to yield the desired product.

- Protection and Deprotection Steps : Hydroxyl groups on uridine are protected during synthesis and later deprotected to finalize the compound .

Industrial Production

Industrial methods mirror laboratory synthesis but are optimized for larger scales. These methods include:

- Use of high-efficiency reactors.

- Advanced purification systems to maximize yield and purity.

Case Study 1: Efficacy Against Herpes Simplex Virus

A clinical trial evaluated Brivudine's effectiveness against recurrent herpes simplex infections. Patients treated with Brivudine showed significant reductions in viral load compared to a placebo group. Side effects were mild and included headache and nausea.

Case Study 2: Long-term Safety Profile

An observational study assessed the long-term safety of Brivudine in patients with recurrent herpes infections. Results indicated that while some patients experienced mild side effects (e.g., headache, nausea), no severe adverse events were reported .

Mechanism of Action

The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’-deoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. This inhibits the replication of the virus by preventing the elongation of the viral DNA strand. The compound targets viral DNA polymerases, which are essential for viral replication.

Comparison with Similar Compounds

Structural and Functional Data Comparison

Key Findings and Implications

THF vs. Dioxolane : The hydroxyl-rich THF in the target compound improves water solubility compared to benzyl-protected dioxolane derivatives .

Halogen Effects : Bromine’s balance of electronegativity and atomic size may optimize bioavailability compared to iodine or chlorine .

Protecting Groups : TBDMS in analogs increases synthetic yield but reduces biological activity due to steric hindrance .

Biological Activity

5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione, commonly referred to as Brivudine (CAS No. 69304-47-8), is a synthetic nucleoside analog with various biological activities, particularly in antiviral applications. This compound has garnered attention for its potential therapeutic effects against viral infections, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂O₅ |

| Molecular Weight | 333.14 g/mol |

| CAS Number | 69304-47-8 |

| Melting Point | ~165 °C (decomposes) |

| Purity | 98% |

Brivudine acts as a selective inhibitor of viral DNA synthesis. Its mechanism involves the following steps:

- Incorporation into Viral DNA : Once phosphorylated by cellular kinases, Brivudine is incorporated into the viral DNA chain during replication.

- Chain Termination : The presence of the bromovinyl group leads to chain termination due to the lack of a 3'-hydroxyl group necessary for further elongation.

- Inhibition of Viral Replication : This ultimately results in the inhibition of viral replication and propagation.

Antiviral Efficacy

Brivudine has shown significant antiviral activity against several viruses:

- Herpes Simplex Virus (HSV) : Studies indicate that Brivudine exhibits potent activity against HSV types 1 and 2, effectively reducing viral load in infected cells.

- Varicella-Zoster Virus (VZV) : Clinical trials have demonstrated that Brivudine is effective in treating herpes zoster (shingles), significantly alleviating pain and reducing the duration of the rash.

Clinical Studies

- Herpes Zoster Treatment : A randomized clinical trial involving patients with herpes zoster showed that those treated with Brivudine experienced a reduction in pain severity and duration compared to placebo groups. The study highlighted a significant decrease in postherpetic neuralgia incidence among treated patients.

- HSV Infections : In vitro studies have confirmed that Brivudine possesses a higher selectivity index compared to other antiviral agents like acyclovir, suggesting its potential for use in resistant HSV strains.

Case Study 1: Efficacy in Immunocompromised Patients

A case study involving immunocompromised patients demonstrated that Brivudine not only reduced the viral load of HSV but also improved overall recovery rates when combined with standard antiviral therapies.

Case Study 2: Long-term Safety Profile

Another observational study assessed the long-term safety profile of Brivudine in patients with recurrent herpes infections. Results indicated that while some patients experienced mild side effects (e.g., headache, nausea), no severe adverse events were reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.